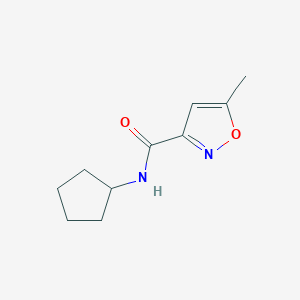

N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide

Description

N-Cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide is a small-molecule compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The cyclopentyl moiety on the carboxamide nitrogen distinguishes it from other analogs in this class.

Properties

IUPAC Name |

N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-6-9(12-14-7)10(13)11-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPJIYLNCFHXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then subjected to cyclization with acetic anhydride to yield the oxazole ring

Industrial Production Methods

Industrial production of N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives .

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Synthesis : Most analogs require LiAlH₄-mediated reductions or coupling reactions, followed by chromatography (TLC, HPLC) for purification .

- Substituent Impact : Bulky groups at the oxazole 5-position (e.g., tetrahydronaphthalenyl) enhance enzyme-binding affinity, as seen in xanthine oxidase inhibitors .

Enzyme Inhibition

- Xanthine Oxidase Inhibition: The introduction of nonpolar bulky groups (e.g., tetrahydronaphthalenyl) at the oxazole 5-position significantly improves inhibitory potency. For example, N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide exhibits competitive inhibition with a nanomolar-range Ki .

Osteogenic Activity

- T63 Analogs : N-(Cyclopropylmethyl)-5-(2-thienyl)-1,2-oxazole-3-carboxamide (T63) promotes osteoblast differentiation via BMP/WNT pathways (EC₅₀ = 0.36 μM) .

- Relevance to Target Compound : The cyclopentyl group in the target compound could modulate similar pathways, though experimental validation is needed.

Physicochemical Properties

| Property | N-Cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide (Estimated) | N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | N-Cyclopropylmethyl Analog (T63) |

|---|---|---|---|

| Molecular Weight | ~236.65 g/mol (similar to CymitQuimica analog) | 236.65 g/mol | 264.3 g/mol |

| Solubility | Likely low (hydrophobic cyclopentyl group) | Low (chlorophenyl substituent) | Moderate (thienyl enhances polarity) |

| Purity | Dependent on synthesis route | ≥95% | N/A |

Note: The cyclopentyl group may reduce solubility compared to phenyl or thienyl analogs but improve membrane permeability .

Biological Activity

N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the cyclopentyl group and a carboxamide functional group contributes to its distinct chemical properties, influencing its biological activity.

The biological activity of N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The oxazole ring can interact with enzymes, modulating their activity. This interaction may lead to inhibition of microbial growth or modulation of inflammatory pathways.

- Receptor Binding : The carboxamide group can form hydrogen bonds with biological molecules, enhancing binding affinity to specific receptors.

Biological Activities

Research has demonstrated several biological activities associated with N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide:

Antimicrobial Activity

Studies indicate that compounds within the oxazole family exhibit antimicrobial properties. For instance, 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Properties

N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines such as TNFα and IL-6 in human chondro-sarcoma cells . This action suggests potential therapeutic applications in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various oxazole derivatives, including N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide. The incorporation of different substituents has been shown to influence both potency and selectivity against specific biological targets . For example:

| Compound | Target | IC50 Value (μM) | Activity |

|---|---|---|---|

| N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide | MRSA | 15.0 | Moderate |

| 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid | E. faecium | 10.0 | High |

| N-(4-fluorophenyl) derivative | Caco-2 cells | 8.0 | High |

Clinical Implications

The promising antimicrobial and anti-inflammatory activities suggest that N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide could serve as a lead compound for drug development. Ongoing studies are focusing on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity in clinical settings .

Q & A

Q. What synthetic routes are commonly employed to prepare N-cyclopentyl-5-methyl-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step reactions starting with the formation of the oxazole core via cyclization, followed by coupling with a cyclopentylamine derivative. For example, oxazole intermediates can be synthesized using nitrile precursors and LiAlH₄ reduction in ether, as described for structurally analogous compounds . Subsequent amidation with cyclopentylamine under controlled conditions (e.g., coupling agents like EDC/HOBt) yields the final product. Purification often employs silica gel chromatography or preparative HPLC to achieve >95% purity .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 2.39–2.41 ppm for methyl groups, δ 7.42–7.97 ppm for aromatic protons) to confirm substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., observed m/z 280.0764 vs. calculated 280.0756 for C₁₂H₁₃N₃O₃S) .

- Infrared (IR) Spectroscopy : Detection of carboxamide C=O stretches (~1650–1700 cm⁻¹) and oxazole ring vibrations .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against targets like enoyl-acyl carrier protein reductase (FabI) using spectrophotometric NADH depletion assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can reaction yields be optimized for the cyclization step in the synthesis?

Variables to test:

- Catalysts : Compare AlCl₃ vs. ZnCl₂ for nitrile cyclization efficiency .

- Solvent Polarity : Use ether or THF to stabilize intermediates .

- Temperature Control : Gradual warming from 0°C to room temperature to minimize side reactions .

- Work-Up : Neutralization with NaOH followed by ether extraction improves purity .

Q. How should researchers resolve contradictory purity data between synthesis batches?

- Analytical Cross-Validation : Use orthogonal methods (HPLC, GC-MS) to confirm purity .

- Side Reaction Analysis : Investigate residual LiAlH₄ or unreacted nitrile via LC-MS .

- Purification Refinement : Optimize TLC solvent systems (e.g., hexane/ethyl acetate gradients) or switch to preparative HPLC with C18 columns .

Q. What crystallographic strategies are recommended for determining the compound’s 3D structure?

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXL for refinement .

- Twinned Data Handling : Apply SHELXE for iterative phasing if crystal twinning occurs .

- Hydrogen Bonding Analysis : Map interactions between the carboxamide group and cyclopentyl moiety to explain conformational stability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to FabI (PDB: 1NHG) with flexible active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Pharmacophore Mapping : Align oxazole and carboxamide groups with known inhibitors (e.g., triclosan derivatives) .

Q. What experimental controls are critical for validating biological activity data?

- Negative Controls : Use DMSO vehicle and scrambled analogs to rule out nonspecific effects .

- Positive Controls : Include reference inhibitors (e.g., triclosan for FabI assays) .

- Dose-Response Curves : Ensure linearity across 3–5 log units to confirm target engagement .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

- Solubility Testing : Measure compound solubility in assay buffers vs. cell media using nephelometry .

- Metabolic Stability : Perform microsomal incubation (e.g., liver S9 fractions) to assess degradation .

- Membrane Permeability : Use Caco-2 monolayers or PAMPA assays to evaluate passive diffusion .

Q. What statistical methods are appropriate for reconciling variability in spectral data?

- Principal Component Analysis (PCA) : Cluster NMR/HRMS datasets to identify outlier batches .

- Grubbs’ Test : Detect anomalous purity values (e.g., 94.4% vs. 99.7% in replicate syntheses) .

- Bayesian Modeling : Predict optimal reaction conditions using historical yield data .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.